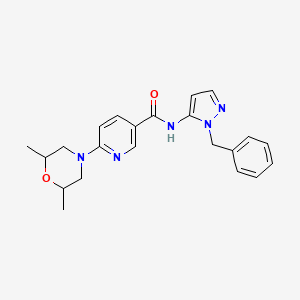
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways.
Mécanisme D'action
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 inhibits the protein tyrosine kinase Syk, which plays a critical role in various cellular signaling pathways. Syk is involved in the activation of immune cells and the production of inflammatory cytokines, making it a promising target for the treatment of autoimmune and inflammatory diseases. In addition, Syk is also involved in the growth and proliferation of cancer cells, making it a potential target for anticancer therapy.
Biochemical and Physiological Effects:
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in various animal models of autoimmune and inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has several advantages for lab experiments, including its potent inhibitory activity against Syk, its favorable safety profile, and its ability to reduce inflammation and inhibit cancer cell growth. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential off-target effects on other protein kinases.
Orientations Futures
There are several future directions for the study of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Investigation of the potential of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 as a therapeutic agent for autoimmune and inflammatory diseases, including clinical trials in humans.
3. Investigation of the potential of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 as a therapeutic agent for cancer, including clinical trials in humans.
4. Investigation of the potential off-target effects of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 on other protein kinases.
5. Development of more potent and selective Syk inhibitors based on the structure of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606.
Conclusion:
In conclusion, N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 is a promising compound with potential therapeutic applications in autoimmune and inflammatory diseases, as well as cancer. Its potent inhibitory activity against Syk, favorable safety profile, and ability to reduce inflammation and inhibit cancer cell growth make it a promising candidate for further study. Further research is needed to optimize its synthesis, investigate its potential as a therapeutic agent, and develop more potent and selective Syk inhibitors.
Méthodes De Synthèse
The synthesis of N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 involves several steps, including the reaction of 2-benzylpyrazole with 2,6-dimethylmorpholine to form an intermediate, which is then reacted with 3-bromo-6-chloropyridine-2-carboxylic acid to produce the final product. The synthesis method has been optimized to produce high yields of pure N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606.
Applications De Recherche Scientifique
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammatory diseases. It has been shown to inhibit the activation of immune cells and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. In addition, N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide 61-3606 has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-26(14-17(2)29-16)20-9-8-19(12-23-20)22(28)25-21-10-11-24-27(21)15-18-6-4-3-5-7-18/h3-12,16-17H,13-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQCZXPUDWQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC3=CC=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylpyrazol-3-yl)-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

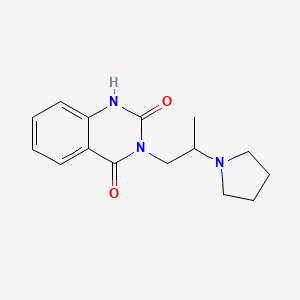
![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
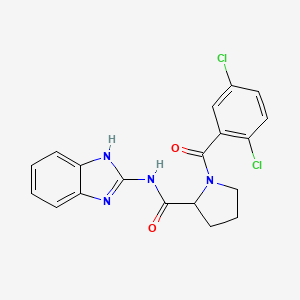
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)

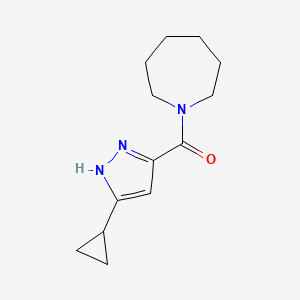
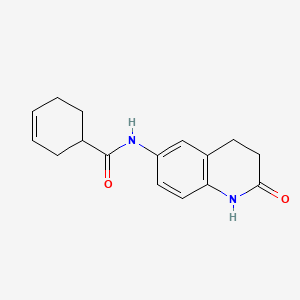
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)

![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)
